4-Chloromethyl-[1,3]dioxane

Catalog No.
S678282
CAS No.
1121-62-6
M.F
C5H9ClO2
M. Wt
136.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloromethyl-[1,3]dioxane

CAS Number

1121-62-6

Product Name

4-Chloromethyl-[1,3]dioxane

IUPAC Name

4-(chloromethyl)-1,3-dioxane

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

InChI

InChI=1S/C5H9ClO2/c6-3-5-1-2-7-4-8-5/h5H,1-4H2

InChI Key

GKUCVLXFBHZZDE-UHFFFAOYSA-N

SMILES

C1COCOC1CCl

Canonical SMILES

C1COCOC1CCl

4-Chloromethyl-[1,3]dioxane is a cyclic acetal and highly stable synthetic intermediate primarily generated via the Prins cyclization of allyl chloride and formaldehyde. In industrial and laboratory procurement, it serves as a robust, shelf-stable C4 building block and protected diol equivalent. Unlike its free-diol counterparts, the cyclic 1,3-dioxane core masks the 1,3-diol functionality, rendering the molecule highly resistant to unwanted intramolecular cyclizations under basic conditions. This structural feature makes it an essential precursor for the synthesis of 1,2,4-trihydroxybutane, 3-hydroxytetrahydrofuran, and various exocyclic and endocyclic enol ethers, offering a safer, step-economical alternative to handling volatile precursors in situ [1].

Substituting 4-chloromethyl-[1,3]dioxane with its unprotected parent equivalent, 3-chloro-1,2-propanediol, or attempting in-situ generation from allyl chloride, leads to severe processability failures. Under basic nucleophilic conditions, unprotected 3-chloro-1,2-propanediol rapidly undergoes intramolecular cyclization to form glycidol, destroying the carbon scaffold and preventing targeted functionalization of the chloromethyl group. Furthermore, substituting the chloride with the more reactive 4-iodomethyl-[1,3]dioxane drastically increases procurement costs and reduces atom economy, as the iodide must be synthesized directly from the chloride via halogen exchange or from expensive allyl iodide. Consequently, 4-chloromethyl-[1,3]dioxane cannot be substituted when a stable, cost-effective, base-resistant C4 electrophile is required for scalable downstream transformations [1].

Elimination Pathway Selectivity and Thermodynamic Control

When subjected to base-promoted elimination (solid KOH, reduced pressure), the leaving-group identity on the 4-halomethyl-[1,3]dioxane scaffold dictates the product distribution. 4-Chloromethyl-[1,3]dioxane requires elevated temperatures for elimination, which thermodynamically drives the reaction to yield comparable amounts of the endocyclic isomer (6-methyl-4H-1,3-dioxin) and the exocyclic isomer (4-methylene-1,3-dioxane). In contrast, 4-iodomethyl-[1,3]dioxane undergoes purely kinetic elimination at 55 °C to yield exclusively the exocyclic isomer [1].

Evidence DimensionProduct distribution during base-promoted elimination (KOH, vacuum)
Target Compound DataRequires elevated temperatures; yields a mixed distribution of exocyclic and endocyclic isomers
Comparator Or Baseline4-Iodomethyl-[1,3]dioxane; eliminates at 55 °C to yield 100% exocyclic isomer
Quantified DifferenceChloride provides access to the endocyclic isomer via thermodynamic control, whereas the iodide is restricted to kinetic exocyclic formation
ConditionsSolid KOH, reduced pressure (160 mmHg)

Buyers specifically targeting the endocyclic 6-methyl-4H-1,3-dioxin isomer, or those willing to separate isomers to reduce raw material costs, must procure the chloride rather than the iodide.

Step-Economy and Safety in Polyol and Furan Synthesis

The synthesis of 3-hydroxytetrahydrofuran relies on the intermediate 1,2,4-trihydroxybutane. Procuring pre-formed 4-chloromethyl-[1,3]dioxane allows for direct acid-catalyzed hydrolysis to the triol, followed by dehydration, in a streamlined process. The alternative—performing the Prins cyclization in-house—requires the handling of highly toxic, volatile allyl chloride and formaldehyde under harsh acidic conditions. Utilizing the pre-formed dioxane intermediate eliminates the primary high-hazard synthetic step and the associated reactor pressurization requirements[1].

Evidence DimensionProcess safety and step-economy for polyol generation
Target Compound DataDirect hydrolysis to 1,2,4-trihydroxybutane without handling volatile precursors
Comparator Or BaselineIn-situ generation from allyl chloride and formaldehyde
Quantified DifferenceEliminates 1 dedicated high-hazard synthetic step and associated EHS overhead
ConditionsAcid-catalyzed hydrolysis (e.g., p-toluenesulfonic acid)

Procuring the isolated dioxane intermediate significantly lowers environmental health and safety (EHS) overhead and reactor complexity for downstream polyol manufacturing.

Base Stability and Epoxide Prevention

The cyclic acetal structure of 4-chloromethyl-[1,3]dioxane fundamentally alters its reactivity profile compared to its unprotected analog, 3-chloro-1,2-propanediol. When exposed to basic nucleophiles, the free diol rapidly undergoes intramolecular SN2 cyclization to form glycidol, consuming the electrophilic center. By masking the 1,3-diol, 4-chloromethyl-[1,3]dioxane achieves 100% suppression of epoxide formation, redirecting basic reactivity exclusively toward intermolecular substitution at the chloromethyl group or controlled elimination[1].

Evidence DimensionReactivity under basic nucleophilic conditions
Target Compound Data100% suppression of intramolecular cyclization (epoxide formation)
Comparator Or Baseline3-Chloro-1,2-propanediol (rapidly forms glycidol)
Quantified DifferenceComplete prevention of glycidol formation, preserving the C4 scaffold for targeted functionalization
ConditionsBasic nucleophilic substitution conditions

Procuring the pre-protected dioxane allows buyers to perform strongly basic substitutions on the chloromethyl carbon without destroying the molecule via unwanted epoxide formation.

Precursor for 3-Hydroxytetrahydrofuran and Polyol Manufacturing

Directly downstream of its hydrolysis profile, 4-chloromethyl-[1,3]dioxane is the optimal procured intermediate for the industrial synthesis of 1,2,4-trihydroxybutane and 3-hydroxytetrahydrofuran. Its use bypasses the need for facilities to handle volatile allyl chloride and formaldehyde, streamlining acid-catalyzed dehydration workflows [1].

Synthesis of Endocyclic Enol Ethers

Based on its thermodynamic elimination profile, this compound is the required starting material when the synthetic target is the endocyclic 6-methyl-4H-1,3-dioxin. High-temperature base treatment yields the endocyclic isomer, which is inaccessible via the purely kinetic elimination of the iodide analog [2].

Protected Electrophile in Basic Substitution Reactions

Due to its 100% suppression of epoxide formation, 4-chloromethyl-[1,3]dioxane is the preferred C4 building block when appending a protected 1,3-diol moiety to a complex molecule using strongly basic nucleophiles (e.g., alkoxides, amines, or carbanions) [2].

XLogP3

0.8

Dates

Last modified: 08-15-2023

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